molecular formula C20H20FN3O4 B2472883 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2034894-42-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Katalognummer: B2472883
CAS-Nummer: 2034894-42-1
Molekulargewicht: 385.395
InChI-Schlüssel: JSBLCFOJFSDCLV-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by three key structural motifs:

Benzo[d][1,3]dioxole group: A methylenedioxyphenyl moiety, known for enhancing metabolic stability and modulating lipophilicity in drug-like molecules.

Pyrrolidin-1-yl prop-2-en-1-one scaffold: An α,β-unsaturated ketone (enone) linked to a pyrrolidine ring, which may contribute to electrophilic reactivity and interaction with biological targets.

6-Ethyl-5-fluoropyrimidin-4-yloxy substituent: A fluorinated pyrimidine derivative, a common pharmacophore in kinase inhibitors and anticancer agents due to its ability to mimic nucleotide bases.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-2-15-19(21)20(23-11-22-15)28-14-7-8-24(10-14)18(25)6-4-13-3-5-16-17(9-13)27-12-26-16/h3-6,9,11,14H,2,7-8,10,12H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBLCFOJFSDCLV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound with notable biological activities. Its molecular formula is C15H15Cl2NO3SC_{15}H_{15}Cl_2NO_3S and it has been studied for various pharmacological effects, particularly in the fields of antimicrobial and cardiovascular research.

  • CAS Number : 898644-81-0
  • Molecular Weight : 360.25 g/mol
  • Structural Characteristics : The compound features a benzene sulfonamide moiety, which is essential for its biological activity.

Antimicrobial Activity

Research has shown that sulfonamides, including this compound, exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, the compound demonstrated effective inhibition against several bacterial strains.

Compound MIC (mg/mL) Target Bacteria
2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide6.72E. coli
2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide6.63S. aureus

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Cardiovascular Effects

The biological activity of the compound extends to cardiovascular applications. Studies indicate that certain benzenesulfonamides can influence perfusion pressure and coronary resistance in isolated rat heart models.

In particular, the compound has been shown to decrease perfusion pressure significantly:

Compound Effect on Perfusion Pressure Statistical Significance (p-value)
2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamideDecreasedp < 0.05

This effect is attributed to its potential interaction with calcium channels, suggesting a mechanism that warrants further investigation .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis of various benzenesulfonamides and their antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development in clinical settings .

Cardiovascular Research

Another study utilized an isolated rat heart model to assess the impact of this compound on cardiac function. The results indicated that it could effectively lower both perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

The proposed mechanism of action for 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide includes:

  • Inhibition of bacterial folate synthesis pathways.
  • Interaction with calcium channels leading to altered cardiac dynamics.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. Key methods include:

Step 1: Formation of the benzo[d][1,3]dioxole structure through cyclization reactions involving catechol derivatives.

Step 2: Alkylation or acylation reactions to introduce the pyrrolidine and pyrimidine components.

Step 3: Final coupling reactions to achieve the desired enone structure.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in managing inflammatory diseases . The anti-inflammatory activity was evaluated through in vitro assays showing inhibition of pro-inflammatory cytokines.

Anticancer Activity

Preliminary cell-based assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Case Studies

StudyFindings
Study on Inhibition of COX and LOX The compound demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting its utility in treating inflammatory conditions .
Anticancer Evaluation In vitro tests revealed IC50 values indicating significant cytotoxicity against multiple cancer types, warranting further investigation into its mechanisms .
Molecular Docking Analysis Binding affinity studies showed favorable interactions with target proteins involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related molecules, focusing on substituents, bioactivity, and synthetic strategies.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity / Application Reference
Target Compound Benzo[d][1,3]dioxol-5-yl, 6-ethyl-5-fluoropyrimidin-4-yloxy, pyrrolidin-enone ~463.4 (calculated) Hypothesized kinase inhibition or anticancer activity (based on pyrimidine moiety) N/A
(±)-(E)-1-(1-s-Butylphthalazin-2-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)prop-2-en-1-one (6d) Phthalazinone, diaminopyrimidine, enone ~516.5 Anticancer (dihydrofolate reductase inhibition), 72% yield in synthesis
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-propenone Bromobenzodioxole, chlorotrifluoromethylpyridine, piperazine 537.7 (CAS 478078-34-1) Potential CNS or antimicrobial agent (piperazine enhances solubility)
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-... Pyrrolopyridine, pyrazolopyrimidine, fluorochromenone 536.4 Kinase inhibitor (e.g., JAK/STAT pathway), 20% yield in Suzuki coupling

Structural Similarities and Divergences

  • Shared Enone Motif: The α,β-unsaturated ketone is conserved across all compared compounds (, target compound). This group facilitates Michael addition reactions with cysteine residues in target proteins, a mechanism exploited in covalent kinase inhibitors .
  • Heterocyclic Variations: The target compound uses a 5-fluoropyrimidine, whereas compound 6d () employs a 2,4-diaminopyrimidine. Compound 16 substitutes pyrimidine with a chlorotrifluoromethylpyridine, increasing hydrophobicity and metabolic resistance .

Vorbereitungsmethoden

Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

Method A (Halogenation route) :

  • Starting material : 6-Ethylpyrimidin-4(3H)-one.
  • Fluorination : Treat with Selectfluor® in acetonitrile at 80°C for 12 hrs (yield: 68%).
  • Characterization : $$^{19}\text{F NMR}$$ (CDCl$$_3$$): δ -112.5 ppm (s, 1F).

Method B (Direct substitution) :

  • Starting material : 4-Chloro-6-ethylpyrimidine.
  • Hydrolysis : React with KOH/H$$_2$$O at 100°C to form 6-ethylpyrimidin-4-ol.
  • Fluorination : Use DAST (Diethylaminosulfur trifluoride) in DCM at 0°C (yield: 72%).

Preparation of 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine

Key reaction : Nucleophilic aromatic substitution (SNAr).

  • Conditions :
    • 6-Ethyl-5-fluoropyrimidin-4-ol (1 eq), 3-hydroxypyrrolidine (1.2 eq), K$$2$$CO$$3$$ (2 eq) in DMF at 120°C for 8 hrs.
    • Yield : 65% (isolated via silica gel chromatography).
  • Spectroscopic data :
    • $$^1\text{H NMR}$$ (500 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, OCH), 3.55–3.42 (m, 4H, pyrrolidine-H), 2.65 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 1.95–1.85 (m, 2H, pyrrolidine-H), 1.24 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$_3$$).

Claisen-Schmidt Condensation to Form the Enone

Reaction setup :

  • Components :
    • Benzo[d]dioxol-5-yl aldehyde (1 eq).
    • 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethan-1-one (1 eq).
  • Conditions :
    • Catalyst: Pyrrolidine (20 mol%) in ethanol under reflux for 6 hrs.
    • Yield : 58% (E/Z ratio: 9:1).
  • Workup :
    • Concentrate under reduced pressure, purify via recrystallization (ethanol/water).

Optimization insights :

  • Base selection : Morpholine or piperidine reduces side reactions compared to NaOH.
  • Solvent : Ethanol outperforms i-PrOH or THF in stereoselectivity.

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H NMR (CDCl$$3$$): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.92–6.85 (m, 3H, benzo-dioxole-H), 5.02–4.95 (m, 1H, OCH), 3.75–3.60 (m, 4H, pyrrolidine-H), 2.70 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 2.10–1.98 (m, 2H, pyrrolidine-H), 1.28 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${20}$$FN$$3$$O$$4$$ [M+H]$$^+$$: 422.1512; found: 422.1509.

X-ray Crystallography

  • Crystal system : Monoclinic, space group P2$$_1$$/c.
  • Bond lengths : C=O (1.224 Å), C=C (1.335 Å), confirming enone geometry.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) E/Z Ratio Cost Efficiency
Halogenation Pyrimidine fluorination 68 - Moderate
SNAr Pyrrolidine coupling 65 - High
Claisen-Schmidt Enone formation 58 9:1 Low

Key findings :

  • SNAr for pyrrolidine coupling offers higher reproducibility than Mitsunobu reactions.
  • Claisen-Schmidt condensation requires strict temperature control to minimize Z-isomer formation.

Q & A

Q. What synthetic strategies are commonly employed to prepare (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl acryloyl fragment via condensation or Claisen-Schmidt reactions under acidic or basic conditions .
  • Step 2 : Functionalization of the pyrrolidine ring with the fluoropyrimidinyloxy group using nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) .
  • Step 3 : Coupling of the fragments via amidation or Michael addition, ensuring stereochemical control for the (E)-configuration using catalysts like DBU or TEMPO .
  • Key considerations : Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the enone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. How is the compound’s stability evaluated under experimental conditions?

  • Accelerated Stability Testing : Incubation in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Light Sensitivity : Exposure to UV-Vis light (300–700 nm) in quartz cuvettes to assess photodegradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and binding studies) to cross-validate activity .
  • Dose-Response Analysis : Generate IC50/EC50 curves across 6–8 concentrations to confirm potency thresholds .
  • Metabolite Screening : LC-MS/MS to rule out interference from metabolic byproducts in biological assays .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability and free energy (MM-PBSA/GBSA) .
  • QSAR Modeling : Generate quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio, temperature) .
  • Flow Chemistry : Continuous flow reactors for hazardous intermediates (e.g., acryloyl chloride) to enhance safety and efficiency .
  • In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Fragment Replacement : Systematic substitution of the benzo[d][1,3]dioxole or fluoropyrimidine groups with bioisosteres (e.g., thiophene for benzene) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding at the pyrrolidine oxygen) using 3D alignment tools .
  • Crystallographic Studies : Compare co-crystal structures of derivatives with target proteins to map binding motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.